

An In-depth Technical Guide to Ethyl 2-isocyanatobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-isocyanatobenzoate*

Cat. No.: *B1585219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isocyanatobenzoate is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both an ester and a highly reactive isocyanate group on an aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and functional materials. The strategic placement of these functional groups allows for sequential or one-pot reactions to construct heterocyclic systems, polymers, and biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-isocyanatobenzoate**, detailed synthetic protocols, safety and handling procedures, and its applications in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **Ethyl 2-isocyanatobenzoate** is paramount for its effective use in research and synthesis. These properties dictate the reaction conditions, purification methods, and storage requirements.

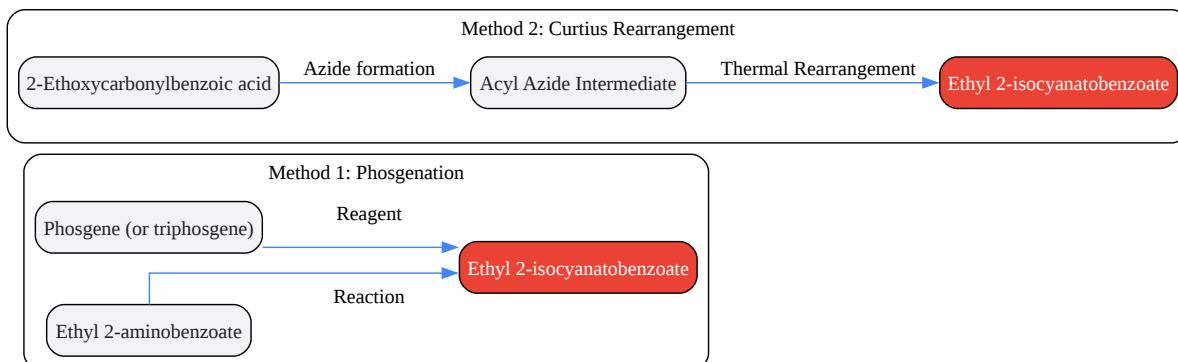
Table 1: Physical and Chemical Properties of Ethyl 2-isocyanatobenzoate

Property	Value	Source(s)
CAS Number	76393-16-3	[1]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1]
Molecular Weight	191.18 g/mol	[1]
Appearance	Solid	
Melting Point	28-31 °C	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Flash Point	> 110 °C (> 230 °F) - closed cup	

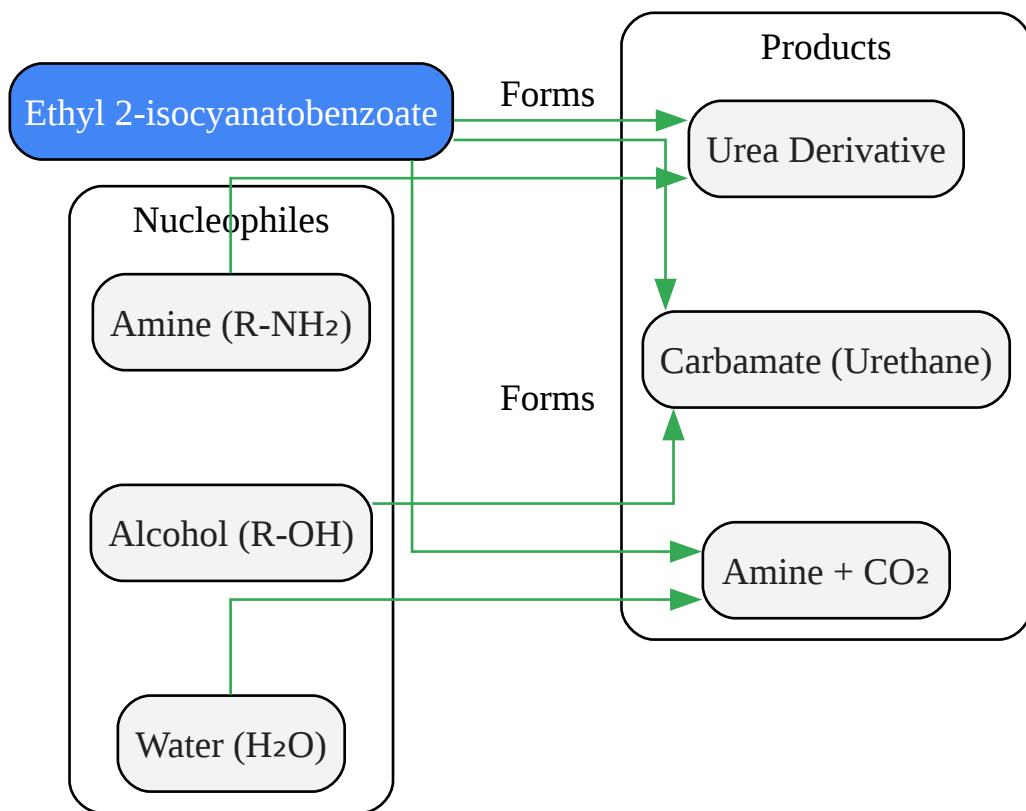
It is important to note that while some physical properties like boiling point and density are not readily available in public databases, they can be estimated using computational models or determined experimentally. The solubility is expected to be good in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, given its structure.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of **Ethyl 2-isocyanatobenzoate**. While a comprehensive public database of its spectra is not available, predicted data and analysis of related compounds can provide valuable insights.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the quartet for the methylene protons of the ethyl group (~4.4 ppm), and the triplet for the methyl protons of the ethyl group (~1.4 ppm). The exact chemical shifts and coupling constants would be influenced by the isocyanate group.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the isocyanate carbon, the aromatic carbons, and the carbons of the ethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A strong, sharp absorption band is expected in the region of 2250-2280 cm^{-1} due to the asymmetric stretching vibration of the $\text{N}=\text{C}=\text{O}$ group. Additionally, a strong absorption around 1720-1740 cm^{-1} corresponding to the $\text{C}=\text{O}$ stretching of the ester group will be prominent.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **Ethyl 2-isocyanatobenzoate**, the molecular ion peak (M^+) would be observed at m/z 191. Predicted fragmentation patterns can provide further structural confirmation.[2]


Synthesis of Ethyl 2-isocyanatobenzoate

The synthesis of **Ethyl 2-isocyanatobenzoate** can be achieved through several synthetic routes, most commonly starting from ethyl 2-aminobenzoate (ethyl anthranilate).

Synthetic Pathway Diagram

Forms

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. PubChemLite - Ethyl 2-isocyanatobenzoate (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-isocyanatobenzoate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585219#ethyl-2-isocyanatobenzoate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com